molecular formula C5H6O2 B1143361 5-Methyl-2(5H)-furanone CAS No. 1333-38-6

5-Methyl-2(5H)-furanone

Cat. No.: B1143361
CAS No.: 1333-38-6
M. Wt: 98.09994
InChI Key:
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Description

5-Methyl-2(5H)-furanone, also known as 5-Methyl-2-furanone, is an organic compound with the molecular formula C5H6O2. It is a furan derivative, characterized by a five-membered aromatic ring containing an oxygen atom. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and essential oils. It is used in the flavor and fragrance industry due to its sweet, caramel-like scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the acid-catalyzed cyclization of 4-hydroxy-2-pentanone. This reaction typically uses sulfuric acid as a catalyst and is carried out under reflux conditions. Another method involves the oxidation of 5-methylfurfural using mild oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydration of 4-hydroxy-2-pentanone. This process involves the use of solid acid catalysts such as zeolites or ion-exchange resins. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 5-methyl-2-furanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the furan ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: 5-Methyl-2-furancarboxylic acid.

    Reduction: 5-Methyl-2-furanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Methyl-2(5H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a flavor compound in studies related to food science and sensory analysis.

    Medicine: Research has explored its potential antimicrobial and antioxidant properties, making it a candidate for pharmaceutical applications.

    Industry: It is utilized in the flavor and fragrance industry to impart sweet, caramel-like notes to various products.

Mechanism of Action

The mechanism of action of 5-Methyl-2(5H)-furanone involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s aroma is due to its interaction with olfactory receptors, which trigger sensory responses in the brain.

Comparison with Similar Compounds

    2(5H)-Furanone: Lacks the methyl group at the 5-position, resulting in different chemical and sensory properties.

    5-Methylfurfural: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.

    5-Methyl-2-furancarboxylic acid: An oxidized form of 5-Methyl-2(5H)-furanone with distinct chemical properties.

Uniqueness: this compound is unique due to its specific structure, which imparts a sweet, caramel-like aroma. This makes it particularly valuable in the flavor and fragrance industry. Its versatility in undergoing various chemical reactions also makes it a useful intermediate in organic synthesis.

Properties

IUPAC Name

2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUXFNVVSVEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
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DSSTOX Substance ID

DTXSID901014526
Record name 5-Methyl-2(5H)-furanone
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Molecular Weight

98.10 g/mol
Source PubChem
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Physical Description

Liquid
Record name 5-Methyl-2(3H)-furanone
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Boiling Point

208.00 to 210.00 °C. @ 760.00 mm Hg
Record name 5-Methyl-2(3H)-furanone
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Solubility

50 mg/mL at 15 °C
Record name 5-Methyl-2(3H)-furanone
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CAS No.

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8
Record name 5-Methyl-2(5H)-furanone
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Record name 4-Hydroxy-2-pentenoic acid gamma-lactone
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Record name 2(5H)-Furanone, 5-methyl-, (+-)-
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Record name 5-methylfuran-2(5H)-one, dimer
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Record name 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE
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Record name 5-Methyl-2(3H)-furanone
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Melting Point

18 °C
Record name 5-Methyl-2(3H)-furanone
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